

BP Light 550 carboxylic acid solubility and stability

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Compound of Interest

Compound Name: *BP Light 550 carboxylic acid*

Cat. No.: *B15622343*

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An In-depth Technical Guide on the Core Properties of **BP Light 550 Carboxylic Acid** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **BP Light 550 carboxylic acid**, a fluorescent dye pertinent to various applications in life sciences research and drug development. Due to the limited availability of specific quantitative data for **BP Light 550 carboxylic acid**, this guide synthesizes information from commercially available data on the BP Light series of dyes, structurally similar rhodamine-based dyes, and standardized methodologies for assessing the physicochemical properties of fluorescent probes.

Introduction to BP Light 550 Carboxylic Acid

BP Light 550 is a bright, orange-fluorescent dye that is spectrally similar to other widely used fluorophores such as Alexa Fluor™ 555 and Cy3™. The carboxylic acid functional group allows for its conjugation to primary amines on target molecules, such as proteins and antibodies, typically after activation to an N-hydroxysuccinimide (NHS) ester. A key feature of the BP Light series of dyes is their high water solubility, which is advantageous for bioconjugation reactions as it allows for a higher dye-to-protein ratio without causing precipitation of the resulting conjugate[1].

Solubility Profile

The solubility of a fluorescent dye is a critical parameter that influences its handling, formulation, and application, particularly in aqueous environments required for most biological experiments.

Qualitative Solubility

BP Light 550 carboxylic acid is characterized by its high water solubility. This property is a significant advantage in bioconjugation, as it minimizes the aggregation and precipitation of labeled proteins. Based on information for related dyes, **BP Light 550 carboxylic acid** is also expected to be soluble in polar organic solvents such as methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[2].

Quantitative Solubility of Structurally Similar Dyes

While specific quantitative solubility data for **BP Light 550 carboxylic acid** is not publicly available, data for structurally related rhodamine dyes can provide a useful reference range.

Dye	Solvent	Solubility	Reference
Rhodamine B	Water	8 - 15 g/L	[3][4]
Rhodamine B	Water	~50 g/L	[4]
Rhodamine B	Ethanol	15 g/L	[3][4]
Rhodamine B	30% Acetic Acid	~400 g/L	[4]
Rhodamine 6G	Water	10 mg/mL (with heating)	[5]
Rhodamine 6G	DMSO	25 mg/mL	[5]

Stability Profile

The stability of a fluorescent dye under various experimental conditions is crucial for the reliability and reproducibility of fluorescence-based assays. Key factors influencing stability include pH, temperature, and light exposure.

pH Stability

Fluorescent dyes of the DyLight series, to which BP Light dyes are equivalent, are known to remain highly fluorescent over a broad pH range, typically from pH 4 to 9. This wide functional range makes them suitable for a variety of biological applications that may involve different pH conditions.

Thermal and Photostability

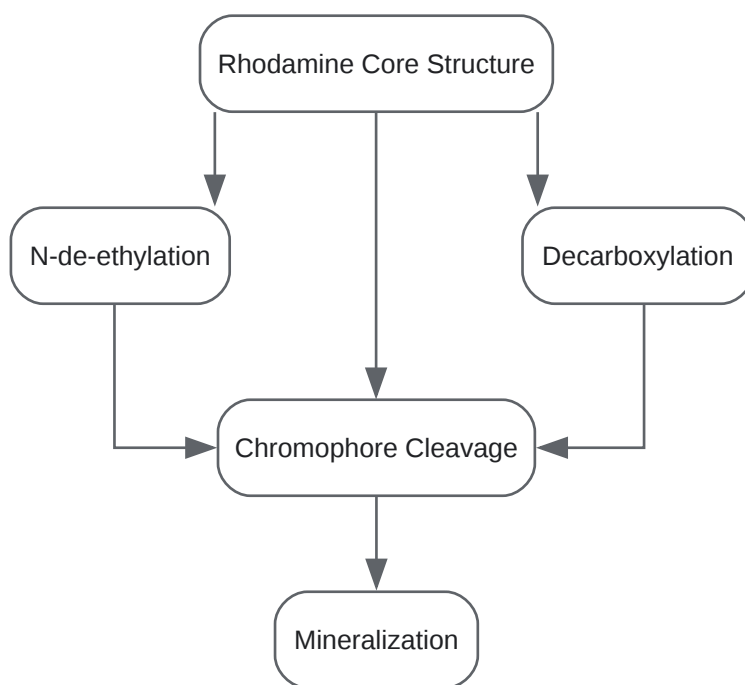
Forced degradation studies on a new chemical entity, as outlined in the experimental protocols below, would be the definitive way to characterize the thermal and photostability of **BP Light 550 carboxylic acid**. Rhodamine dyes, in general, are susceptible to photobleaching upon prolonged exposure to intense light. The stability of related dyes like Alexa Fluor 555 is generally considered to be very good, and it is more photostable than Cy3.

Potential Degradation Pathways

Studies on the degradation of Rhodamine B, a structurally similar dye, have identified several potential degradation pathways. These include:

- N-de-ethylation: The stepwise removal of the ethyl groups from the nitrogen atoms.
- Cleavage of the Chromophore: The breakdown of the central xanthene ring structure, leading to a loss of fluorescence.
- Decarboxylation: The loss of the carboxylic acid group.
- Mineralization: The complete breakdown of the molecule into simpler inorganic compounds.

The following diagram illustrates a potential degradation pathway for a rhodamine-like dye.



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A potential degradation pathway for rhodamine-like dyes.

Experimental Protocols

The following sections provide detailed, generalized methodologies for assessing the solubility and stability of a fluorescent dye like **BP Light 550 carboxylic acid**.

Protocol for Equilibrium Solubility Determination

This protocol is adapted from standard methods for determining the aqueous solubility of a chemical compound.

Objective: To determine the equilibrium solubility of **BP Light 550 carboxylic acid** in a given aqueous buffer.

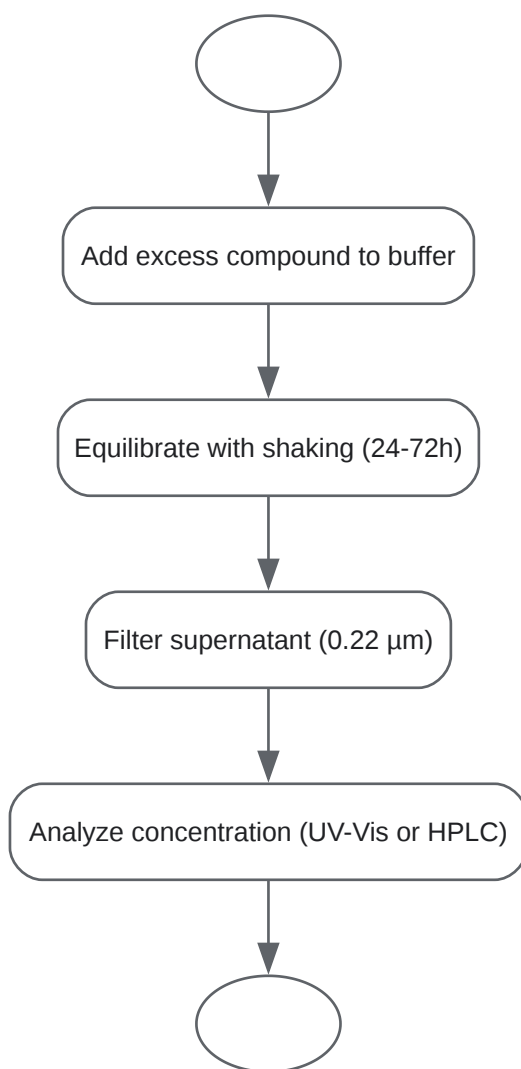
Materials:

- **BP Light 550 carboxylic acid**
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

- Vials with screw caps
- Shaking incubator
- Syringe filters (0.22 μm)
- UV-Vis spectrophotometer or HPLC system

Methodology:

- **Sample Preparation:** Add an excess amount of **BP Light 550 carboxylic acid** to a vial containing a known volume of the aqueous buffer.
- **Equilibration:** Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C). Allow the suspension to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.
- **Sample Processing:** After equilibration, carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 μm syringe filter to remove any undissolved solid.
- **Analysis:**
 - Prepare a series of standard solutions of **BP Light 550 carboxylic acid** of known concentrations.
 - Measure the absorbance of the standard solutions and the filtered sample at the dye's maximum absorbance wavelength using a UV-Vis spectrophotometer.
 - Alternatively, analyze the concentration of the dye in the filtered sample using a validated HPLC method.
 - Construct a calibration curve from the standard solutions and determine the concentration of the dye in the filtered sample. This concentration represents the equilibrium solubility.
- **Replicates:** Perform the experiment in triplicate to ensure the reproducibility of the results.



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Workflow for equilibrium solubility determination.

Protocol for Forced Degradation Studies

This protocol outlines a forced degradation (stress testing) study to identify potential degradation pathways and products.

Objective: To assess the stability of **BP Light 550 carboxylic acid** under various stress conditions.

Materials:

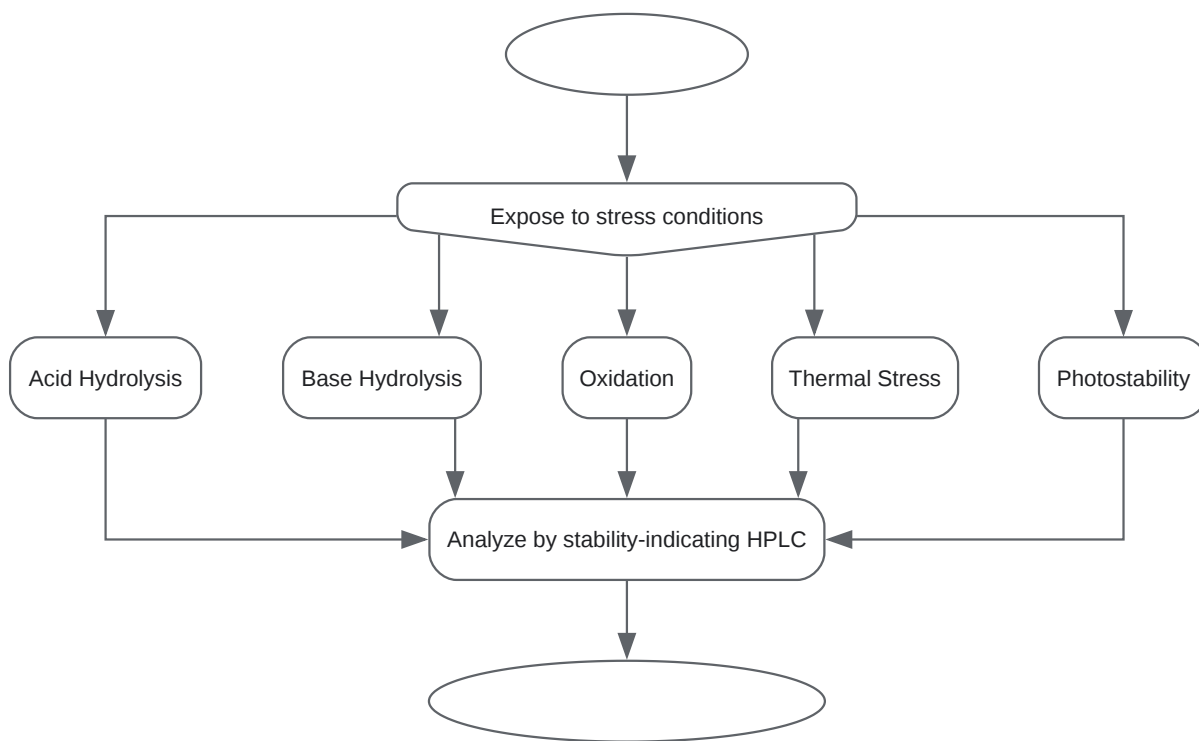
- **BP Light 550 carboxylic acid**

- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (NaOH)
- 3% Hydrogen peroxide (H₂O₂)
- Stability chambers with controlled temperature and humidity
- Photostability chamber
- Validated stability-indicating HPLC method

Methodology:

- Sample Preparation: Prepare solutions of **BP Light 550 carboxylic acid** in the appropriate stress media. Also, place the solid compound in appropriate containers for thermal and photostability testing.
- Stress Conditions:
 - Acid Hydrolysis: Incubate a solution of the dye in 0.1 M HCl at 60 °C for 24 hours.
 - Base Hydrolysis: Incubate a solution of the dye in 0.1 M NaOH at 60 °C for 24 hours.
 - Oxidation: Incubate a solution of the dye in 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Stress: Store the solid dye at 80 °C for 48 hours.
 - Photostability: Expose the solid dye to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Analysis: At the end of the exposure period, analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method. The method should be able to separate the intact dye from any degradation products.
- Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. This information helps in understanding the

degradation pathways and in the development of a stability-indicating analytical method.



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